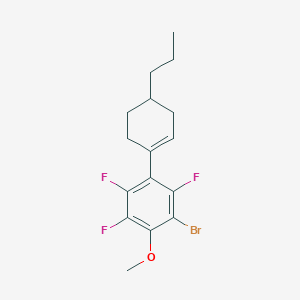
3'-Bromo-2',5',6'-trifluoro-4'-methoxy-4-propyl-2,3,4,5-tetrahydro-1,1'-biphenyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3’-Bromo-2’,5’,6’-trifluoro-4’-methoxy-4-propyl-2,3,4,5-tetrahydro-1,1’-biphenyl is a complex organic compound characterized by the presence of bromine, fluorine, methoxy, and propyl groups attached to a biphenyl structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Bromo-2’,5’,6’-trifluoro-4’-methoxy-4-propyl-2,3,4,5-tetrahydro-1,1’-biphenyl typically involves multiple steps, including halogenation, fluorination, and methoxylation reactions. The specific synthetic route may vary depending on the desired purity and yield. Common reagents used in these reactions include bromine, fluorine gas, and methanol, with catalysts such as palladium or copper to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure consistent quality and high yield. The use of automated systems and advanced monitoring techniques helps in maintaining the desired reaction conditions and minimizing impurities.
Analyse Chemischer Reaktionen
Types of Reactions
3’-Bromo-2’,5’,6’-trifluoro-4’-methoxy-4-propyl-2,3,4,5-tetrahydro-1,1’-biphenyl undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydro derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the reaction outcome.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized biphenyl derivatives.
Wissenschaftliche Forschungsanwendungen
3’-Bromo-2’,5’,6’-trifluoro-4’-methoxy-4-propyl-2,3,4,5-tetrahydro-1,1’-biphenyl has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism by which 3’-Bromo-2’,5’,6’-trifluoro-4’-methoxy-4-propyl-2,3,4,5-tetrahydro-1,1’-biphenyl exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, altering cellular signaling pathways, or modulating gene expression. The exact mechanism of action depends on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Bromo-2,5,6-trifluorophenol: Shares similar halogenation and fluorination patterns but lacks the methoxy and propyl groups.
4-Bromobenzotrifluoride: Contains a bromine and trifluoromethyl group but differs in the overall structure and functional groups.
Uniqueness
3’-Bromo-2’,5’,6’-trifluoro-4’-methoxy-4-propyl-2,3,4,5-tetrahydro-1,1’-biphenyl is unique due to its combination of bromine, fluorine, methoxy, and propyl groups attached to a biphenyl structure
Eigenschaften
Molekularformel |
C16H18BrF3O |
|---|---|
Molekulargewicht |
363.21 g/mol |
IUPAC-Name |
1-bromo-2,4,5-trifluoro-6-methoxy-3-(4-propylcyclohexen-1-yl)benzene |
InChI |
InChI=1S/C16H18BrF3O/c1-3-4-9-5-7-10(8-6-9)11-13(18)12(17)16(21-2)15(20)14(11)19/h7,9H,3-6,8H2,1-2H3 |
InChI-Schlüssel |
BQYKNANREIJJDY-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1CCC(=CC1)C2=C(C(=C(C(=C2F)Br)OC)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


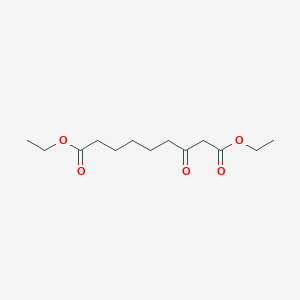
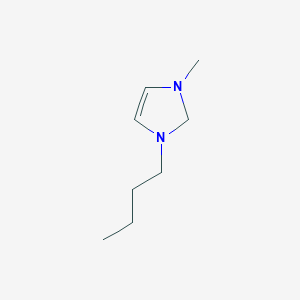
![(R)-tert-Butyl 6-(5-(7-bromo-9,9,10,10-tetrafluoro-9,10-dihydrophenanthren-2-yl)-1H-imidazol-2-yl)-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B13100794.png)
![5,6-dihydro-2H-pyrazolo[3,4-e][1,2,4]triazine-3,7-dione](/img/structure/B13100809.png)
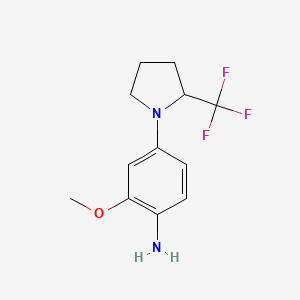

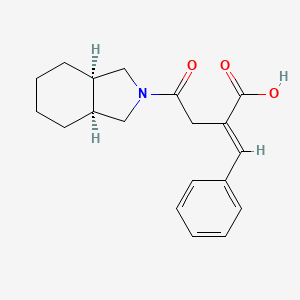
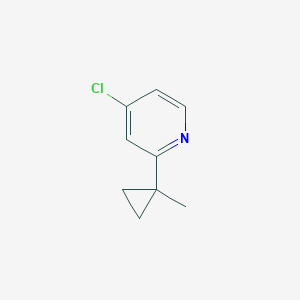
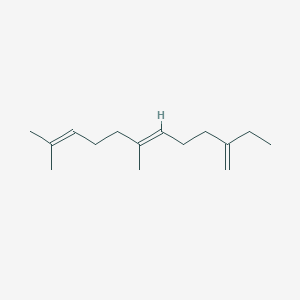
![(8S,9AR)-octahydro-1H-pyrido[1,2-a]pyrazin-8-ol](/img/structure/B13100841.png)
![Imidazo[5,1-C][1,2,4]triazine](/img/structure/B13100844.png)

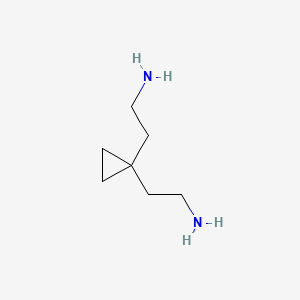
![[(2R,3R,4S,5R,6R)-6-(4-acetamido-2-oxopyrimidin-1-yl)-3,4,5-triacetyloxyoxan-2-yl]methyl acetate](/img/structure/B13100860.png)
